Inerminoside C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inerminoside C is a natural compound that belongs to the group of iridoid glycosides. It is found in the roots of Inula japonica, a plant commonly used in traditional Chinese medicine. In recent years, there has been a growing interest in the potential therapeutic applications of inerminoside C due to its various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.

Scientific Research Applications

Role in Obstetrics and Gynecology

In the field of obstetrics and gynecology, research has focused on inositol stereoisomers, particularly myo-inositol (MI) and d-chiro-inositol (DCI), due to their involvement in insulin-dependent processes such as metabolic syndrome and polycystic ovary syndrome (PCOS). Studies have demonstrated that inositol supplementation can positively affect various pathophysiological aspects of disorders related to obstetrics and gynecology, such as improving the treatment of PCOS women and preventing gestational diabetes mellitus (GDM) (Facchinetti et al., 2015).

Insights into Biomedical Science

Inositol's contribution to experimental biological research has been significant. It is used to understand how inositol-containing phospholipids contribute to cellular functions in eukaryotes. This research contrasts with studies in non-experimental spheres that focus on novel correlations in large datasets, thus highlighting the importance of experimental research in advancing our understanding of inositol's roles in cellular communication and signaling (Michell, 2022).

Vitamin C Biosynthesis and Evolutionary Biology

Inositol, particularly myo-inositol, has been explored as a possible substrate for vitamin C (VC) synthesis in metazoans. Research in this area also involves the study of alternative VC synthesis pathways in insects and nematodes, which adds to our understanding of the evolutionary history and industrial production of VC (Duque, Vieira, & Vieira, 2022).

Neuroscience and Psychiatry

The role of inositol in human brain physiology and pathology has been a topic of interest, particularly in the context of psychiatric disorders. Although inositol shows multifaceted neurobiological activities, data on its efficacy in treating psychiatric disorders are still inconclusive, partly due to the heterogeneity of studies. This highlights the need for further research in this area (Concerto et al., 2023).

Metabolic Syndrome in Postmenopausal Women

Myo-inositol, as an insulin-sensitizing substance, has been studied for its potential to improve features of metabolic syndrome in postmenopausal women. Supplementation with myo-inositol has shown improvements in blood pressure, insulin resistance, and lipid profiles, suggesting its reliability as a treatment option in this demographic (Giordano et al., 2011).

properties

CAS RN |

160492-62-6 |

|---|---|

Product Name |

Inerminoside C |

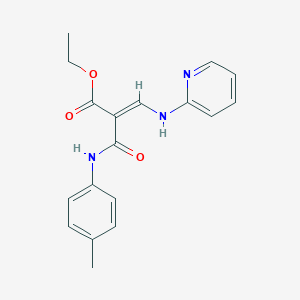

Molecular Formula |

C27H33ClN6O5 |

Molecular Weight |

674.7 g/mol |

IUPAC Name |

1-[3-[3,4-dihydroxy-4-[[(E)-8-hydroxy-2,6-dimethyloct-2-enoyl]oxymethyl]oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7-methylidene-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C31H46O16/c1-14(7-8-32)5-4-6-15(2)27(40)43-12-31(41)13-44-30(25(31)37)46-24-23(36)22(35)20(10-33)45-29(24)47-28-21-16(3)19(34)9-17(21)18(11-42-28)26(38)39/h6,11,14,17,19-25,28-30,32-37,41H,3-5,7-10,12-13H2,1-2H3,(H,38,39)/b15-6+ |

InChI Key |

DXKBUDRBDSPMIW-GIDUJCDVSA-N |

Isomeric SMILES |

CC(CC/C=C(\C)/C(=O)OCC1(COC(C1O)OC2C(C(C(OC2OC3C4C(CC(C4=C)O)C(=CO3)C(=O)O)CO)O)O)O)CCO |

SMILES |

CC(CCC=C(C)C(=O)OCC1(COC(C1O)OC2C(C(C(OC2OC3C4C(CC(C4=C)O)C(=CO3)C(=O)O)CO)O)O)O)CCO |

Canonical SMILES |

CC(CCC=C(C)C(=O)OCC1(COC(C1O)OC2C(C(C(OC2OC3C4C(CC(C4=C)O)C(=CO3)C(=O)O)CO)O)O)O)CCO |

synonyms |

2'-O-(5''--O-(8-hydroxy-2,6-dimethyl-2-octenoyl)apiofuranosyl)gardoside inerminoside C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)

![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)

![4-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B222422.png)

![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B222430.png)

![N-[(2,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B222444.png)

![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B222452.png)

![8-hydroxy-2-methyl-1-[(E)-non-3-enyl]-4a,7,8,9,9a,9b-hexahydro-3H-cyclopenta[f]chromen-5-one](/img/structure/B222523.png)

![4-[(Z,13R,14R)-13,14-dihydroxytriacont-17-enyl]-2-methyl-2H-furan-5-one](/img/structure/B222615.png)